molecular formula C27H20FN3O5 B12012357 1-(2-((4-Fluoroanilino)(oxo)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate CAS No. 767339-34-4

1-(2-((4-Fluoroanilino)(oxo)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate

Cat. No.: B12012357
CAS No.: 767339-34-4
M. Wt: 485.5 g/mol
InChI Key: WFKQPIRUTDECDU-MUFRIFMGSA-N
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Description

1-(2-((4-Fluoroanilino)(oxo)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluoroanilino group, a naphthyl ring, and a methoxybenzoate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-Fluoroanilino)(oxo)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the fluoroanilino intermediate: This step involves the reaction of 4-fluoroaniline with suitable reagents to introduce the oxo and carbohydrazonoyl groups.

    Coupling with naphthyl derivative: The fluoroanilino intermediate is then coupled with a naphthyl derivative under specific conditions to form the desired naphthyl ring structure.

    Esterification: The final step involves the esterification of the naphthyl derivative with 4-methoxybenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-Fluoroanilino)(oxo)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-((4-Fluoroanilino)(oxo)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-((4-Fluoroanilino)(oxo)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate involves its interaction with specific molecular targets. The fluoroanilino group can interact with enzymes or receptors, modulating their activity. The naphthyl ring and methoxybenzoate moiety may contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-((4-Fluoroanilino)(oxo)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

767339-34-4

Molecular Formula

C27H20FN3O5

Molecular Weight

485.5 g/mol

IUPAC Name

[1-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate

InChI

InChI=1S/C27H20FN3O5/c1-35-21-13-6-18(7-14-21)27(34)36-24-15-8-17-4-2-3-5-22(17)23(24)16-29-31-26(33)25(32)30-20-11-9-19(28)10-12-20/h2-16H,1H3,(H,30,32)(H,31,33)/b29-16+

InChI Key

WFKQPIRUTDECDU-MUFRIFMGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=C(C=C4)F

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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